5-Amino-4-bromo-2-fluorobenzonitrile
Overview
Description
5-Amino-4-bromo-2-fluorobenzonitrile is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and electronic materials . It is a derivative of benzonitrile, bearing an amino group at the 5-position and halogen substituents (bromine and fluorine) at the 4- and 2-positions respectively .
Synthesis Analysis
In the synthesis of this compound, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts undergo cyclization to give the corresponding ketones .Molecular Structure Analysis
The molecular structure of 5-Amino-4-bromo-2-fluorobenzonitrile consists of a benzonitrile core with an amino group at the 5-position and halogen substituents (bromine and fluorine) at the 4- and 2-positions respectively . The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .Chemical Reactions Analysis
In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .Physical And Chemical Properties Analysis
5-Amino-4-bromo-2-fluorobenzonitrile is a solid at room temperature . It has a molecular weight of 215.02 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Pharmaceutical Intermediates
5-Amino-4-bromo-2-fluorobenzonitrile: is a valuable intermediate in pharmaceutical research. It is utilized in the synthesis of various drug molecules, particularly those that exhibit anti-cancer, anti-fungal, and anti-viral properties . Its unique structure allows for the introduction of fluorine atoms into bioactive compounds, which can significantly alter their pharmacological activity.
Agrochemical Synthesis
This compound plays a crucial role in the agrochemical industry. It serves as a precursor in the synthesis of pesticides and herbicides . The bromine and fluorine atoms present in the compound are often involved in reactions that lead to the formation of compounds with potent biological activity against a wide range of agricultural pests.
Organic Light-Emitting Diode (OLED) Intermediates
In the field of electronics, 5-Amino-4-bromo-2-fluorobenzonitrile is used as an intermediate in the production of OLED materials . These materials are essential for creating high-quality displays with excellent color reproduction and energy efficiency.
Liquid Crystal Synthesis
The compound is also instrumental in the synthesis of liquid crystals . Liquid crystals are a state of matter that has properties between those of conventional liquids and solid crystals. They are widely used in displays, such as those found in watches, calculators, and televisions.
Heterocyclic Chemistry
Researchers use 5-Amino-4-bromo-2-fluorobenzonitrile to synthesize various heterocyclic compounds . These compounds are a major class of organic chemicals that are not only prevalent in many pharmaceuticals but also in many dyes and agrochemicals.
Material Science Research
In material science, this compound is used to develop new materials with potential applications in various fields, including nanotechnology and polymer science . The introduction of fluorine atoms can lead to materials with altered surface properties, thermal stability, and chemical resistance.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Relevant Papers The relevant papers for 5-Amino-4-bromo-2-fluorobenzonitrile include studies on the application of aryloximes as solid-phase ketone linkers . These papers provide valuable insights into the synthesis and potential applications of this compound.
Mechanism of Action
Target of Action
It’s known that benzonitrile derivatives, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
5-Amino-4-bromo-2-fluorobenzonitrile is a benzonitrile derivative. The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
It’s known that benzonitrile derivatives can participate in various biochemical reactions, including nucleophilic aromatic substitution .
Result of Action
It’s known that benzonitrile derivatives can interact with various enzymes and receptors in the body, potentially leading to a range of cellular effects .
properties
IUPAC Name |
5-amino-4-bromo-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUSZURPQIOSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696937 | |
Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-bromo-2-fluorobenzonitrile | |
CAS RN |
893615-28-6 | |
Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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